molecular formula C11H10BrN5O2S B5121617 4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide

4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide

Cat. No. B5121617
M. Wt: 356.20 g/mol
InChI Key: MDACZSBMBLGTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide, also known as BTA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes in the body. In

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide involves its inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound disrupts the acid-base balance in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma, and have anticonvulsant effects in epilepsy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide. One area of focus could be the development of more potent and selective carbonic anhydrase inhibitors based on the structure of this compound. Additionally, further studies could investigate the potential therapeutic applications of this compound in various diseases, as well as its safety and toxicity profiles. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide involves a multi-step process that includes the reaction of 4-bromo-2-nitroaniline with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with acetic anhydride to form the acetyl derivative, which is then reacted with 1H-1,2,4-triazole-5-thiol to form the final product, this compound.

Scientific Research Applications

4-bromo-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, glaucoma, and epilepsy. It has been shown to have potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This makes it a promising candidate for the development of drugs that target this enzyme.

properties

IUPAC Name

4-bromo-N'-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2S/c12-8-3-1-7(2-4-8)10(19)16-15-9(18)5-20-11-13-6-14-17-11/h1-4,6H,5H2,(H,15,18)(H,16,19)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDACZSBMBLGTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CSC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.